Isotopic Enrichment: Guaranteed d5 Purity Differentiates from Unlabeled and Incompletely Labeled Forms
para-Hydroxy Atorvastatin-d5 Calcium Salt is specified with a minimum isotopic enrichment of 98% deuterium incorporation at the designated d5 positions. This is critical for method sensitivity and accuracy, as lower isotopic purity from alternative sources or incomplete synthesis leads to isotopic cross-talk (signal from the internal standard contributing to the analyte channel), which artificially elevates baseline and compromises the lower limit of quantification (LLOQ). In contrast, non-deuterated para-hydroxy atorvastatin has 0% deuterium enrichment and cannot serve as an internal standard due to identical mass-to-charge ratio (m/z) with the analyte [1].
| Evidence Dimension | Deuterium isotopic enrichment (molar % 2H at d5 positions) |
|---|---|
| Target Compound Data | ≥ 98% 2H isotopic enrichment |
| Comparator Or Baseline | para-Hydroxy Atorvastatin (unlabeled): 0% 2H enrichment |
| Quantified Difference | Minimum 98 percentage point absolute increase in deuterium incorporation |
| Conditions | As specified in Certificate of Analysis; determined by mass spectrometry |
Why This Matters
High isotopic enrichment minimizes isotopic interference, directly enabling the achievement of low LLOQs (e.g., 0.05 ng/mL [2]) required for sensitive pharmacokinetic studies.
- [1] Shimadzu Chemistry & Diagnostics. [2H5]-p-Hydroxyatorvastatin calcium salt. Product Datasheet. Product number: C486. View Source
- [2] Macwan JS, Ionita IA, Dostalek M, Akhlaghi F. Development and validation of a sensitive, simple, and rapid method for simultaneous quantitation of atorvastatin and its acid and lactone metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Anal Bioanal Chem. 2011 Apr;400(2):423-33. View Source
